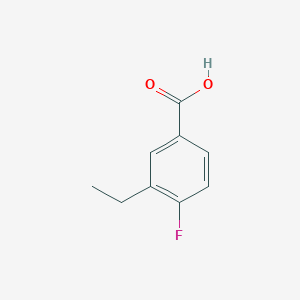

Methyl 2-(7-methoxybenzofuran-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(7-methoxybenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C12H12O4 . It has a molecular weight of 220.22 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

“Methyl 2-(7-methoxybenzofuran-3-yl)acetate” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications

Synthesis of Natural Products

Methyl 2-(7-methoxybenzofuran-3-yl)acetate: is utilized in the synthesis of natural products, particularly those containing benzofuran rings. These compounds are studied for their complex structures and potential biological activities. The synthesis often involves key transformations such as copper-mediated and palladium-catalyzed coupling reactions .

Biological Activity Research

Benzofuran derivatives, including Methyl 2-(7-methoxybenzofuran-3-yl)acetate, have been shown to possess various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Research in this area focuses on understanding the relationship between the structure of benzofuran compounds and their biological activities .

Drug Development

Due to their significant biological activities, benzofuran compounds are potential lead compounds in drug development. For instance, novel macrocyclic benzofuran compounds have shown activity against hepatitis C virus and are expected to be effective therapeutic drugs .

Green Chemistry

The compound is also relevant in green chemistry, where it’s used in methodologies that aim to reduce or eliminate the use or generation of hazardous substances in the design, manufacture, and application of chemical products .

Heterocyclic Chemistry

In heterocyclic chemistry, Methyl 2-(7-methoxybenzofuran-3-yl)acetate serves as a precursor for constructing benzofuran rings, which are fundamental structural units in many biologically active natural medicines and synthetic materials .

Catalysis

The compound finds application in catalysis, particularly in reactions that form the benzofuran ring. These reactions are crucial for the synthesis of various complex organic molecules that have pharmaceutical applications .

Mechanism of Action

The mechanism of action of “Methyl 2-(7-methoxybenzofuran-3-yl)acetate” is not clearly mentioned in the sources I found. It’s also known as MMB-FUBINACA, which is a synthetic cannabinoid. Synthetic cannabinoids often act on the cannabinoid receptors in the body, but the specific mechanism of action for this compound is not clear.

properties

IUPAC Name |

methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYZUXHQZPYTME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465803 |

Source

|

| Record name | Methyl 2-(7-methoxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-methoxybenzofuran-3-yl)acetate | |

CAS RN |

39581-49-2 |

Source

|

| Record name | Methyl 2-(7-methoxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)